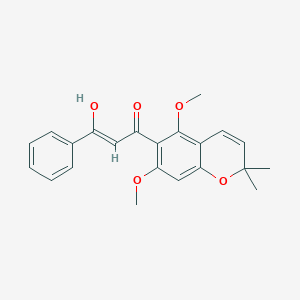
praecansone B
Beschreibung
Praecansone B is a β-diketone isolated from the roots of Tephrosia procumbens (Fabaceae), a plant widely distributed in tropical regions and traditionally used for its medicinal properties . Structurally, it features a β-diketone backbone with a unique conformation stabilized by intramolecular hydrogen bonding, as confirmed by ¹H NMR and D₂O exchange studies in CDCl₃ . Initial structural revisions of its isomer, praecansone A (a methyl ether derivative), were resolved using ¹³C and ¹H NMR data, highlighting the importance of spectroscopic validation in natural product chemistry .
Bioactivity studies reveal this compound exhibits antiparasitic activity against Trypanosoma brucei rhodesiense (causative agent of human African trypanosomiasis) and cytotoxicity against protozoan parasites (e.g., Leishmania) and leukemia cells .
Eigenschaften
Molekularformel |
C22H22O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxy-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H22O5/c1-22(2)11-10-15-18(27-22)13-19(25-3)20(21(15)26-4)17(24)12-16(23)14-8-6-5-7-9-14/h5-13,23H,1-4H3/b16-12- |
InChI-Schlüssel |
TUJSKSRZFNAELN-VBKFSLOCSA-N |
Isomerische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\O)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)O)OC)C |
Synonyme |
praecansone B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Praecansone B with Analogues
Key Insights :
- Demethylthis compound shares the β-diketone core with this compound but lacks a methyl group, suggesting methylation status may influence solubility or target binding .
- Obovatin, a co-occurring flavonoid in Tephrosia, lacks β-diketone features but shows broader antimicrobial activity, highlighting divergent structure-activity relationships (SAR) .
Comparison with Functionally Similar Compounds
Table 2: Bioactivity Comparison Against T. brucei rhodesiense
| Compound | IC₅₀ (μM) | Cytotoxicity (Mammalian Cells) | Source |
|---|---|---|---|
| This compound | Modest* | Moderate | |
| Justicidin B | 0.55 | High | |
| Cissampeloflavone | Not reported | Low |
Key Insights :
- Justicidin B, an arylnaphthalide lignan, exhibits submicromolar potency against T.
- Cissampeloflavone , a chalcone-flavone dimer, shows lower cytotoxicity but unquantified efficacy, underscoring the challenge of balancing potency and safety in NTD drug development .
- This compound’s moderate cytotoxicity may stem from mitochondrial membrane depolarization, a mechanism shared with other phytochemicals like eupomatenoid-5 .
Pharmacokinetic and Toxicological Profiles
- Praecansone A exhibits moderate gastrointestinal absorption (SwissADME prediction) and low blood-brain barrier penetration, suggesting this compound may share similar pharmacokinetics .
Q & A
Q. What ethical frameworks apply when investigating this compound’s potential therapeutic uses in preclinical models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Disclose conflicts of interest and funding sources. Obtain institutional review board (IRB) approval for human-derived cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


